molecular formula C17H22N4S B6140870 N-[3-(methylthio)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine

N-[3-(methylthio)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine

Cat. No. B6140870
M. Wt: 314.5 g/mol
InChI Key: SYMCBMMIJFAWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MTA, and it has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of MTA is not completely understood, but it is believed to act by inhibiting the reuptake of dopamine and other neurotransmitters in the brain. This makes it a potentially valuable tool for studying the role of these neurotransmitters in a variety of neurological disorders.
Biochemical and Physiological Effects:
MTA has been shown to have a number of interesting biochemical and physiological effects, including the ability to modulate the activity of various neurotransmitter systems in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

MTA has a number of advantages as a research tool, including its high purity, low toxicity, and ability to modulate a variety of neurotransmitter systems. However, there are also some limitations to its use, including the need for specialized equipment and expertise in its synthesis and handling.

Future Directions

There are a number of exciting future directions for research involving MTA, including the development of new therapeutic agents for neurological disorders, the study of cellular signaling pathways, and the discovery of new drug targets. As our understanding of the mechanism of action of MTA continues to expand, it is likely that this compound will become an increasingly valuable tool for researchers in a variety of fields.

Synthesis Methods

MTA can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of 3-(methylthio)benzylamine with 2-pyrimidinylpiperidine in the presence of a suitable catalyst. This reaction typically proceeds under mild conditions and yields a high purity product that can be used in a variety of research applications.

Scientific Research Applications

MTA has been used in a wide variety of scientific research applications, including studies of cellular signaling pathways, drug discovery, and the development of new therapeutic agents. One of the most interesting applications of MTA is its potential as a modulator of the dopamine transporter, which has been implicated in a number of neurological disorders.

properties

IUPAC Name

N-[(3-methylsulfanylphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-22-16-7-2-5-14(11-16)12-20-15-6-3-10-21(13-15)17-18-8-4-9-19-17/h2,4-5,7-9,11,15,20H,3,6,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMCBMMIJFAWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CNC2CCCN(C2)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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